molecular formula C7H9ClO4S B13213481 5-(Ethoxymethyl)furan-2-sulfonyl chloride

5-(Ethoxymethyl)furan-2-sulfonyl chloride

Cat. No.: B13213481
M. Wt: 224.66 g/mol
InChI Key: XXMOGZLTZVZMPJ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClO4S and a molecular weight of 224.66 g/mol . It is primarily used in research and development, particularly in the field of organic synthesis . The compound is characterized by the presence of a furan ring, an ethoxymethyl group, and a sulfonyl chloride functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)furan-2-sulfonyl chloride typically involves the reaction of 5-(ethoxymethyl)furan-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(Ethoxymethyl)furan-2-sulfonic acid+SOCl25-(Ethoxymethyl)furan-2-sulfonyl chloride+SO2+HCl\text{5-(Ethoxymethyl)furan-2-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(Ethoxymethyl)furan-2-sulfonic acid+SOCl2​→5-(Ethoxymethyl)furan-2-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction scheme mentioned above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Furanones and Tetrahydrofuran Derivatives: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

5-(Ethoxymethyl)furan-2-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)furan-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)furan-2-sulfonyl chloride
  • 5-(Methoxymethyl)furan-2-sulfonyl chloride
  • 5-(Chloromethyl)furan-2-sulfonyl chloride

Uniqueness

5-(Ethoxymethyl)furan-2-sulfonyl chloride is unique due to the presence of the ethoxymethyl group, which imparts specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C7H9ClO4S

Molecular Weight

224.66 g/mol

IUPAC Name

5-(ethoxymethyl)furan-2-sulfonyl chloride

InChI

InChI=1S/C7H9ClO4S/c1-2-11-5-6-3-4-7(12-6)13(8,9)10/h3-4H,2,5H2,1H3

InChI Key

XXMOGZLTZVZMPJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(O1)S(=O)(=O)Cl

Origin of Product

United States

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